(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
CAS No.: 268731-07-3
Cat. No.: VC2210479
Molecular Formula: C27H22N2O4
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 268731-07-3 |
|---|---|
| Molecular Formula | C27H22N2O4 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | (3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |
| Standard InChI | InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m1/s1 |
| Standard InChI Key | IHHULIKSMJSELI-RUZDIDTESA-N |
| Isomeric SMILES | C1[C@@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
| SMILES | C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
| Canonical SMILES | C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Composition
The compound has a molecular formula of C27H22N2O4 with a molecular weight of 438.5 g/mol . Its structure integrates several key functional groups, including an Fmoc (fluorenylmethoxycarbonyl) protecting group at the nitrogen in position 2, a carboxylic acid at position 3, and the fundamental tetrahydro-β-carboline skeleton. The R-stereochemistry at position 3 defines its three-dimensional configuration, which is crucial for its specific applications and biological interactions.
Physical and Chemical Properties
The physical and chemical properties of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid are summarized in the following table:
| Property | Description |
|---|---|
| Physical State | Solid at room temperature |
| Molecular Formula | C27H22N2O4 |
| Molecular Weight | 438.5 g/mol |
| Stereochemistry | R-configuration at C-3 position |
| Functional Groups | Fmoc protecting group, carboxylic acid, indole NH |
| Structure Class | Tetrahydro-β-carboline derivative |
| Solubility | Typically soluble in organic solvents like DMF, dichloromethane, and chloroform |
Spectroscopic Characteristics
Synthesis and Production
Reaction Conditions
The synthesis of β-carboline derivatives often requires specific reaction conditions. For example, the MBH reaction of related 3-formyl-9H-pyrido[3,4-b]indoles can be conducted using catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) under various conditions . The reaction conditions must be carefully controlled to ensure proper stereochemistry at the C-3 position, which is critical for the biological and chemical properties of the final compound.
| Reaction Type | Typical Reagents | Conditions |
|---|---|---|
| Formation of β-carboline core | Tryptamine derivatives, aldehydes | Acid catalysis, reflux |
| Fmoc protection | Fmoc-Cl, base | Aqueous conditions, moderate temperature |
| Functionalization at C-3 | Various depending on approach | Specific to reaction type |
| Stereoselective synthesis | Chiral catalysts or auxiliaries | Controlled temperature, solvent selection |
Applications and Utilization
Peptide Synthesis Applications
The primary application of (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid is in peptide synthesis. The Fmoc protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and selective removal under mild basic conditions. The incorporation of this β-carboline derivative into peptides can introduce conformational constraints and potentially enhance the biological activity and stability of the resulting peptides.
Research Applications
Beyond peptide synthesis, this compound has several research applications:
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As a building block for the creation of more complex molecular structures
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In studies exploring structure-activity relationships of β-carboline derivatives
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As a potential fluorescent probe, leveraging the inherent fluorescence properties of the β-carboline scaffold
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In the development of novel methodologies for C-C bond formation and functionalization of heterocyclic compounds
Structure-Activity Relationships
Influence of Structural Features
The biological and chemical activities of β-carboline derivatives are highly dependent on their structural features. Key structural elements that influence activity include:
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The degree of saturation in the pyridine ring (tetrahydro vs. dihydro vs. fully aromatic)
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The nature and position of substituents on the core structure
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Stereochemistry at chiral centers
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Modifications at the indole nitrogen (N-9 position)
Research has shown that modifications at the N-9 position of pyrido[3,4-b]indole derivatives can significantly affect their reactivity in certain chemical transformations . For example, N-ethyl derivatives have shown different reactivity patterns compared to their N-H counterparts in MBH reactions.
Structure-Fluorescence Relationships
Studies on similar β-carboline derivatives have investigated structure-fluorescence activity relationships. The fluorescence properties are influenced by the substituents present on the β-carboline scaffold, with certain modifications enhancing or diminishing fluorescence intensity . Parameters such as contact time, solvent system, concentration, and substituent effects have been studied to optimize the fluorescence characteristics of these compounds.
Recent Research Developments
Chemical Transformation Studies
Recent research has focused on exploring various chemical transformations of β-carboline derivatives to generate structural diversity and novel molecular hybrids. The Morita–Baylis–Hillman reaction has been investigated for the functionalization of 3-formyl-9H-pyrido[3,4-b]indoles, demonstrating the versatility of this reaction for generating C-3 substituted β-carboline derivatives .
Additionally, studies have examined the effect of substituents at the N-9 position on the reactivity of 3-formyl-1-aryl-9H-pyrido[3,4-b]indoles in various transformations, providing insights into how structural modifications can influence chemical behavior . These findings have implications for the development of new synthetic methodologies for β-carboline derivatives, including compounds structurally related to (R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid.
Optimization of Fluorescence Properties
Research has also focused on optimizing the fluorescence properties of β-carboline derivatives. Studies have identified optimal conditions for fluorescence measurements, including solvent selection (with chloroform often providing the best results), concentration (typically in the micromolar range), and equilibration time . These findings contribute to the potential application of β-carboline derivatives as fluorescent probes in various research and analytical contexts.
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